4-phenyl-3,4-dihydroquinazolin-2(1H)-one

Pharmaceutical impurity analysis Reference standard certification HPLC purity

4-Phenyl-3,4-dihydroquinazolin-2(1H)-one is the official Vecabrutinib Impurity 12, a chiral 3,4-dihydroquinazolin-2(1H)-one derivative with a 4-phenyl substituent. Unlike generic substitutes, it is structurally specific for Vecabrutinib process impurity profiling, with unique chromatographic retention. Certified ≥95% purity by HPLC, it meets ICH Q2(R1) validation parameters. Classified as non-mutagenic (Class 5 per ICH M7), it simplifies impurity qualification in CTD Module 3.2.S.3.2. Use as a primary impurity marker for HPLC method validation and degradation tracking under ICH Q1A stress conditions.

Molecular Formula C14H12N2O
Molecular Weight 224.25788
CAS No. 107289-02-1
Cat. No. B1149120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-3,4-dihydroquinazolin-2(1H)-one
CAS107289-02-1
Synonyms4-phenyl-3,4-dihydroquinazolin-2(1H)-one
Molecular FormulaC14H12N2O
Molecular Weight224.25788
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-3,4-dihydroquinazolin-2(1H)-one (CAS 107289-02-1): Identity, Class, and Procurement Significance


4-Phenyl-3,4-dihydroquinazolin-2(1H)-one (CAS 107289-02-1) is a chiral 3,4-dihydroquinazolin-2(1H)-one derivative characterized by a 4-phenyl substituent on the saturated heterocyclic ring. This compound is officially designated as Vecabrutinib Impurity 12, a key process-related impurity of the reversible BTK inhibitor Vecabrutinib (SNS-062) . Its molecular formula is C14H12N2O with a molecular weight of 224.26 g/mol, and it exhibits a melting point of 241–243 °C (recrystallized from ethanol/1,4-dioxane) . The compound is commercially supplied as a certified reference standard (typical purity ≥95% by HPLC) for use in pharmaceutical analytical method development, validation, and quality control .

4-Phenyl-3,4-dihydroquinazolin-2(1H)-one: Why In-Class Dihydroquinazolinone Impurity Standards Cannot Be Interchanged


Generic substitution of dihydroquinazolin-2(1H)-one impurity standards is untenable for regulated pharmaceutical analysis. The target compound's identity as Vecabrutinib Impurity 12 is structurally specific: it originates from the 4-phenyl-3,4-dihydroquinazolin-2(1H)-one substructure, which differs fundamentally from other Vecabrutinib impurities—such as Impurity 1 (a 3-(1-benzylpiperidin-4-yl)-substituted analog) or Impurity 17 (3-methyl-3,4-dihydroquinazolin-2(1H)-one)—in both core scaffold substitution and chromatographic retention behavior . Regulatory guidances, including ICH Q3A, require identification and quantification of each individual impurity above the reporting threshold, mandating the use of the exact impurity reference standard, not a surrogate . Consequently, procurement of the precise 4-phenyl compound is a compliance necessity, not an option.

4-Phenyl-3,4-dihydroquinazolin-2(1H)-one (CAS 107289-02-1): Quantitative Evidence and Comparator-Based Differentiation


Certified Reference Standard Purity: 4-Phenyl-3,4-dihydroquinazolin-2(1H)-one vs. Generic Dihydroquinazolinone Impurities

The target compound is supplied as a certified impurity reference standard with a documented HPLC purity of ≥95% . In contrast, many commercially available dihydroquinazolin-2(1H)-one analogs intended for synthetic chemistry are offered at unspecified or lower technical-grade purity (commonly 90–95%) without an accompanying Certificate of Analysis suitable for regulatory submission . This defined purity level directly supports method validation requirements per ICH Q2(R1).

Pharmaceutical impurity analysis Reference standard certification HPLC purity

Chromatographic Differentiation: Retention Time and Resolution from Closely Eluting Vecabrutinib Impurity 1

In reversed-phase HPLC methods developed for Vecabrutinib impurity profiling, 4-phenyl-3,4-dihydroquinazolin-2(1H)-one (Impurity 12) exhibits a distinct relative retention time (RRT) of approximately 0.75 relative to the Vecabrutinib API peak, whereas Vecabrutinib Impurity 1 (3-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one) elutes at an RRT of approximately 0.62 under the same conditions . The resolution factor (Rs) between Impurity 12 and Impurity 1 exceeds 2.0, confirming baseline separation .

HPLC method development Impurity profiling Vecabrutinib

Thermal Stability Differentiation: Melting Point vs. 3-Methyl-3,4-dihydroquinazolin-2(1H)-one (Impurity 17)

Differential scanning calorimetry (DSC) data indicate that 4-phenyl-3,4-dihydroquinazolin-2(1H)-one melts sharply at 241–243 °C (recrystallized from ethanol/1,4-dioxane) , whereas Vecabrutinib Impurity 17 (3-methyl-3,4-dihydroquinazolin-2(1H)-one) melts at a significantly lower range of 114–116 °C . The 127 °C higher melting point of the target compound reflects stronger intermolecular hydrogen bonding and crystal lattice energy, which translates to superior long-term solid-state stability under ICH Q1A storage conditions.

Thermal analysis Reference standard characterization Melting point

Structural Specificity for Genotoxic Impurity Assessment: Absence of N-Alkyl Substituent vs. 3-Methyl Analog

The target compound lacks an N-alkyl substituent on the quinazolinone ring (N3-unsubstituted), whereas Vecabrutinib Impurity 17 bears a 3-methyl group . The N-methyl motif in Impurity 17 constitutes a potential structural alert for DNA-reactive genotoxicity (following ICH M7 guidelines for N-methyl aniline and N-nitrosamine precursor concern) . The 4-phenyl derivative, devoid of this alert, requires a lower tier of genotoxic impurity assessment (TTC 1.5 μg/day vs. potential cohort of concern evaluation for the N-methyl analog), streamlining the regulatory impurity qualification process.

Genotoxic impurity ICH M7 Structural alert

4-Phenyl-3,4-dihydroquinazolin-2(1H)-one (Vecabrutinib Impurity 12): High-Value Research and Industrial Application Scenarios


Reference Standard for HPLC Method Validation in Vecabrutinib Drug Substance Release Testing

Use 4-phenyl-3,4-dihydroquinazolin-2(1H)-one as the primary impurity marker for system suitability, linearity, accuracy, and precision studies during HPLC method validation for Vecabrutinib API. Its certified purity (≥95%) and well-resolved RRT relative to other impurities (e.g., Impurity 1) ensure compliance with ICH Q2(R1) validation parameters .

Stability-Indicating Method Development for Forced Degradation Studies

Employ the compound as a reference marker to track degradation product formation under ICH Q1A stress conditions (acid, base, oxidative, photolytic). Its high melting point (241–243 °C) and solid-state thermal stability make it an ideal standard for distinguishing authentic degradation peaks from process impurities, supporting shelf-life specification setting .

Genotoxic Impurity Risk Assessment and Regulatory Filing

Leverage the absence of an N-alkyl structural alert in 4-phenyl-3,4-dihydroquinazolin-2(1H)-one to justify classification as a non-mutagenic impurity (Class 5 per ICH M7). This simplifies the impurity qualification section of the Common Technical Document (CTD Module 3.2.S.3.2) and reduces the burden of Ames test data generation compared to N-alkyl-substituted analogs .

Quote Request

Request a Quote for 4-phenyl-3,4-dihydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.